![molecular formula C14H16N4O3S B6561521 2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946300-15-8](/img/structure/B6561521.png)

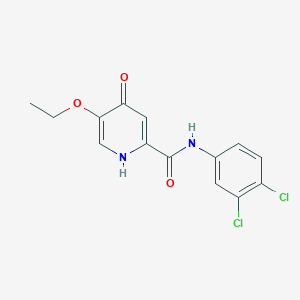

2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of compounds that have been the subject of increasing scientific research interest due to their potential in various fields. They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Synthesis Analysis

The synthesis of these compounds often involves a heteropolyacid (HPA)-catalyzed one-pot synthesis of [1, 2, 4]triazolo [3,4-b] [1,3,4]thiadiazine derivatives via cyclocondensation reaction .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve introducing electron-donating groups, which can contribute to good inhibitory activity against certain enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure. For example, the presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Applications De Recherche Scientifique

2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has been used in a number of scientific research applications. It has been used to investigate the mechanism of action and biochemical and physiological effects of various substances. In addition, it has been used to explore the advantages and limitations of the compound for laboratory experiments.

Mécanisme D'action

Target of Action

The compound 2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile . .

Biochemical Pathways

Given its diverse pharmacological activities, it can be inferred that it affects multiple pathways related to cancer, inflammation, microbial infections, and enzyme activity .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , suggesting that similar studies may have been conducted for this compound.

Result of Action

Given its diverse pharmacological activities, it can be inferred that it has significant effects at the molecular and cellular levels .

Action Environment

Such factors are typically important considerations in drug design and development .

Avantages Et Limitations Des Expériences En Laboratoire

2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has a number of advantages and limitations for laboratory experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it suitable for use in a wide range of experiments. However, its solubility in water is limited, which can limit its use in certain experiments. In addition, it is not very stable and has a short shelf life.

Orientations Futures

There are a number of potential future directions for 2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential therapeutic applications. Furthermore, it could be used to develop new synthetic methods and to explore its potential uses as a drug delivery system. Finally, it could be used to develop new methods of synthesis and purification.

Méthodes De Synthèse

2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can be synthesized via a multi-step synthesis process. The first step involves the reaction of a 4-chloro-3-nitrobenzamide with an amino acid to form an amide intermediate. The amide intermediate is then reacted with an alkylating agent to form the desired product. Finally, the product is purified by recrystallization.

Propriétés

IUPAC Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-20-10-6-3-5-9(11(10)21-2)12(19)15-13-16-17-14-18(13)7-4-8-22-14/h3,5-6H,4,7-8H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKBPRCPINXLKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C3N2CCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561449.png)

![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6561462.png)

![methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561467.png)

![7-(3-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6561470.png)

![2,6-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6561476.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6561485.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561494.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561495.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561498.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B6561506.png)

![2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6561513.png)

![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)

![3-benzyl-2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561533.png)